molecular formula C15H11F3N4O B15113509 3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile

3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B15113509
M. Wt: 320.27 g/mol
InChI Key: HJRFUUAJCHSAIN-UHFFFAOYSA-N
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Description

3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This is followed by the formation of the azetidine ring and subsequent coupling with the pyridine-2-carbonitrile moiety. Common reagents used in these reactions include trifluoromethylating agents, azetidine precursors, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. These methods ensure the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine

Uniqueness

3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the azetidine and pyridine rings, along with the trifluoromethyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H11F3N4O

Molecular Weight

320.27 g/mol

IUPAC Name

3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C15H11F3N4O/c16-15(17,18)14-6-10(3-5-21-14)23-11-8-22(9-11)13-2-1-4-20-12(13)7-19/h1-6,11H,8-9H2

InChI Key

HJRFUUAJCHSAIN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(N=CC=C2)C#N)OC3=CC(=NC=C3)C(F)(F)F

Origin of Product

United States

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